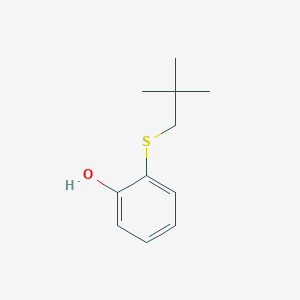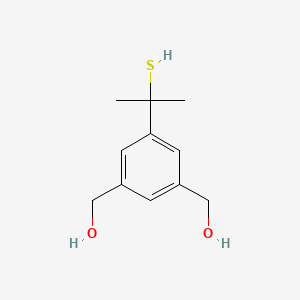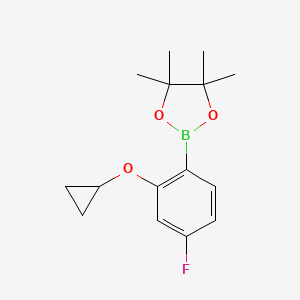
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine
概要
説明
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine is a complex organic compound with the molecular formula C17H21N5O2. This compound features a pyrimidine ring substituted with a nitro group at the 5-position and an amine group linked to a phenyl ring, which is further substituted with a pyrrolidine ring. The structural complexity of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of pyrimidine derivatives followed by amination and subsequent coupling with a phenyl ring substituted with a pyrrolidine group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality and minimize by-products.
化学反応の分析
Types of Reactions
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted pyrimidines, and other functionalized aromatic compounds .
科学的研究の応用
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine has several scientific research applications:
作用機序
The mechanism of action of (5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine and pyrrolidine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
(5-Nitro-pyrimidin-2-yl)-(4-(3-pyrrolidin-1-yl-propyl)-phenyl)-amine: shares similarities with other nitro-substituted pyrimidines and phenylamines.
(5-Nitro-pyrimidin-2-yl)-[4-(3-piperidin-1-yl-propyl)-phenyl]-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(5-Nitro-pyrimidin-2-yl)-[4-(3-morpholin-1-yl-propyl)-phenyl]-amine: Contains a morpholine ring instead of a pyrrolidine ring
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the pyrrolidine ring, in particular, can influence its binding affinity and specificity towards molecular targets .
特性
分子式 |
C17H21N5O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
5-nitro-N-[4-(3-pyrrolidin-1-ylpropyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H21N5O2/c23-22(24)16-12-18-17(19-13-16)20-15-7-5-14(6-8-15)4-3-11-21-9-1-2-10-21/h5-8,12-13H,1-4,9-11H2,(H,18,19,20) |
InChIキー |
RMJWCVMRPNUDHE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCC2=CC=C(C=C2)NC3=NC=C(C=N3)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-Aminophenyl)-3benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8410357.png)


![4-(2-{[4-(Trifluoromethyl)benzyl]amino}ethyl)phenol](/img/structure/B8410369.png)
![8-methoxy-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B8410381.png)

![3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine](/img/structure/B8410407.png)

